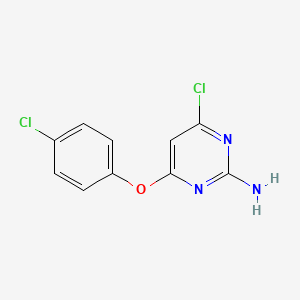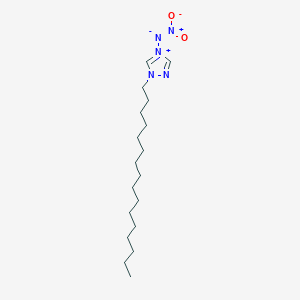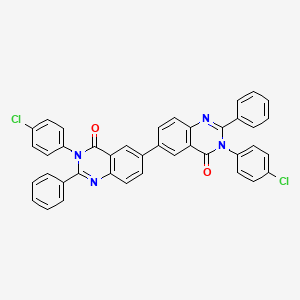![molecular formula C18H20BrN3O3 B11099094 N'-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11099094.png)
N'-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Hydrazide: The initial step involves the reaction of 2-[(2-methylphenyl)amino]acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 3-bromo-4,6-dihydroxy-2,5-dimethylbenzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N’-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound has potential applications as a biochemical probe. Its ability to interact with specific biomolecules can be utilized to study biological pathways and mechanisms.
Medicine
In medicine, N’-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide is being investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity or stability.
Mechanism of Action
The mechanism by which N’-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide exerts its effects involves its interaction with molecular targets. The bromine and hydroxyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate biological pathways or chemical reactions, depending on the application.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Bromo-4,6-dihydroxyphenyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide
- N’-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylene]-2-[(phenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential applications. Its structure allows for versatile functionalization, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C18H20BrN3O3 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2,4-dihydroxy-3,6-dimethylphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C18H20BrN3O3/c1-10-6-4-5-7-14(10)20-9-15(23)22-21-8-13-11(2)16(19)18(25)12(3)17(13)24/h4-8,20,24-25H,9H2,1-3H3,(H,22,23)/b21-8+ |
InChI Key |
RALNYAKTIALVCT-ODCIPOBUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C(=C(C(=C2O)C)O)Br)C |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C(=C(C(=C2O)C)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-bromobenzyl)sulfanyl]-N-[(E)-(4-fluorophenyl)methylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11099011.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11099016.png)
![N-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11099027.png)


![5-phenyl-2-[3-(2H-tetrazol-5-yl)benzyl]-2H-tetrazole](/img/structure/B11099040.png)
![1-(2-Oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxamide](/img/structure/B11099054.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11099060.png)
![Ethyl 2-[(1-phenyl-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden)amino]acetate](/img/structure/B11099065.png)
![(4Z)-2-(2,4-dichlorophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11099073.png)
![(4Z)-4-[(2,6-Dimethylphenyl)imino]-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11099080.png)
![N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide](/img/structure/B11099096.png)


